molecular formula C12H21NO2 B15254899 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

Cat. No.: B15254899
M. Wt: 211.30 g/mol
InChI Key: VTEGZCOABUJIRY-UHFFFAOYSA-N
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Description

9-(Propan-2-yl)-9-azabicyclo[331]nonane-3-carboxylic acid is a complex organic compound known for its unique bicyclic structure

Preparation Methods

The synthesis of 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1,5-cyclooctadiene with borane to form a bicyclic intermediate, which is then further functionalized to introduce the carboxylic acid group . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid exerts its effects involves its ability to participate in various chemical reactions due to its reactive functional groups. The molecular targets and pathways involved depend on the specific application. For example, in hydroboration reactions, the compound acts as a hydroborating agent, facilitating the addition of boron to alkenes .

Comparison with Similar Compounds

Similar compounds to 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid include other bicyclic compounds such as 9-borabicyclo[3.3.1]nonane (9-BBN) and its derivatives . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its combination of a bicyclic structure with a carboxylic acid group, providing distinct reactivity and applications.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

9-propan-2-yl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

InChI

InChI=1S/C12H21NO2/c1-8(2)13-10-4-3-5-11(13)7-9(6-10)12(14)15/h8-11H,3-7H2,1-2H3,(H,14,15)

InChI Key

VTEGZCOABUJIRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2CCCC1CC(C2)C(=O)O

Origin of Product

United States

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